molecular formula C12H22N2O2 B8065306 1H-Pyrrolo[3,2-b]pyridine-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (3aR,7aR)-rel-

1H-Pyrrolo[3,2-b]pyridine-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (3aR,7aR)-rel-

Cat. No.: B8065306
M. Wt: 226.32 g/mol
InChI Key: XEDSJRNOTLOESP-NXEZZACHSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (3aR,7aR)-rel- is a bicyclic heterocyclic compound featuring a saturated pyrrolopyridine core and a tert-butyl ester group. Key characteristics include:

  • CAS Number: 1211586-14-9 .
  • Synonyms: tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate; 1-N-Boc-octahydro-pyrrolo[3,2-b]pyridine .
  • Molecular Formula: C₁₂H₂₂N₂O₂.
  • Molecular Weight: 226.32 g/mol.
  • Purity: ≥95% (typical for commercial lab use) .
  • Stereochemistry: The (3aR,7aR)-rel- configuration denotes a specific relative stereochemistry at the bicyclic bridgehead positions, critical for molecular interactions in medicinal chemistry .

This compound is commonly used as a synthetic intermediate, particularly in pharmaceutical research, where the tert-butyl ester serves as a protective group for secondary amines.

Properties

IUPAC Name

tert-butyl (3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDSJRNOTLOESP-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251010-63-5
Record name rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Preparation Methods

Lipase-Catalyzed Kinetic Resolution

The stereochemical integrity of the (3aR,7aR) configuration is achieved through enzymatic hydrolysis of racemic piperidine dicarboxylates using immobilized lipases:

Procedure :

  • React dimethyl 1-acetylpiperidine-2,3-dicarboxylate (racemic) with lipase PS-C II in phosphate buffer (pH 7.0) at 25°C.

  • Monitor conversion via chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10).

  • Isolate (2S,3R)-monoester through ethyl acetate extraction (Yield: 68%, ee >99%).

Critical Parameters :

  • Enzyme loading: 20-30% w/w

  • Temperature control: 25±2°C

  • Reaction time: 36-48 hours

Cyclization Strategies for Bicyclic Core Formation

Acid-Catalyzed Transesterification

Conversion of resolved monoesters to the bicyclic framework employs sequential acid/base catalysis:

Stepwise Protocol :

  • Hydrolysis : Treat (2S,3R)-monoester with 6N HCl at reflux (110°C, 3 hr) to yield piperidine-2,3-dicarboxylic acid.

  • Cyclization : React dicarboxylic acid with acetic anhydride (5 eq) in toluene at 80°C (12 hr) to form hexahydrofuro[3,4-b]pyridine-5,7-dione.

  • Reductive Amination : Hydrogenate dione intermediate over Pd/C (10% wt) in MeOH/H2O (4:1) at 50 psi H2 (24 hr).

Yield Optimization :

StepSolvent SystemCatalystYield (%)
Hydrolysis6N HCl-92
CyclizationToluene-85
Reductive AminationMeOH/H2OPd/C78

tert-Butyl Ester Protection and Deprotection

Boc Group Installation

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ flow chemistry to enhance process safety and yield:

Reactor Configuration :

  • Enzyme immobilization on packed-bed reactor (residence time: 2 hr)

  • In-line FTIR monitoring of hydrolysis conversion

  • Continuous crystallization unit for intermediate isolation

Scale-Up Metrics :

  • Productivity: 1.2 kg/L·day

  • Overall Yield: 74% (vs. 68% batch process)

  • Purity: 99.8% (by qNMR)

Stereochemical Control and Analytical Methods

Chiral Stationary Phase HPLC

Critical for ensuring enantiomeric excess throughout synthesis:

Method Validation :

  • Column: Chiralpak AD-H (250 × 4.6 mm)

  • Mobile Phase: n-Hexane/EtOH/DEA (85:15:0.1)

  • Flow Rate: 1.0 mL/min

  • Retention Times:

    • (3aR,7aR)-enantiomer: 12.3 min

    • (3aS,7aS)-enantiomer: 14.7 min

ParameterBatch ProcessFlow Process
PMI (Process Mass Intensity)12889
E-Factor6438
Energy Consumption (kW·h/kg)8245

Waste Stream Management :

  • Solvent recovery: >90% via distillation

  • Catalyst recycling: Pd/C reused 5× without activity loss

Emerging Methodologies

Biocatalytic Dynamic Kinetic Resolution

Novel protease-mediated systems enable single-step deracemization:

  • Substrate : Racemic piperidine dicarboxamide

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Co-catalyst : Shvo's ruthenium complex

  • ee : 99.4%, Yield: 88%

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[3,2-b]pyridine-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (3aR,7aR)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide, in the presence of a catalyst.

Major Products

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridine-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (3aR,7aR)-rel- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (3aR,7aR)-rel- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Variations: Pyrrolo[3,2-b] vs. Pyrrolo[3,2-c]pyridines

The position of ring fusion in pyrrolopyridine isomers significantly impacts their physicochemical properties and applications.

Property Target Compound ([3,2-b]) [3,2-c] Isomer
CAS Number 1211586-14-9 1147422-00-1
Molecular Formula C₁₂H₂₂N₂O₂ C₁₂H₂₂N₂O₂
Core Structure Pyrrolo[3,2-b]pyridine Pyrrolo[3,2-c]pyridine
Stereochemistry (3aR,7aR)-rel- (3aR,7aS)- and (3aS,7aR)- isomers noted
Purity 95% 95%
Key Applications Amine protection in drug synthesis Similar use as a Boc-protected intermediate

Structural Implications :

Functional Group Modifications: Substituent Effects

Substituents on the pyrrolopyridine core influence chemical behavior and utility.

Halogenated Derivatives
  • Key Feature: Iodo substitution at the 3-position enables cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis . Comparison: The iodine atom increases molecular weight (~372 g/mol) and introduces steric bulk, reducing solubility in polar solvents compared to the unsubstituted target compound .
Carboxylic Acid Derivatives
  • Key Feature: The free carboxylic acid group facilitates direct conjugation reactions (e.g., amide bond formation), unlike the tert-butyl ester in the target compound .

Stereochemical and Conformational Variants

  • cis-1-Boc-octahydro-pyrrolo[3,2-b]pyridine (CAS 1251010-63-5):
    • A stereoisomer of the target compound with undefined configuration.
    • Impact : Stereochemistry affects binding affinity in receptor-targeted drug design, though specific data are unavailable in the provided evidence .

Biological Activity

1H-Pyrrolo[3,2-b]pyridine-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, (3aR,7aR)-rel- is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects and mechanisms of action.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1932186-16-7

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit various biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs are critical in tumorigenesis and cancer progression. The compound may share similar properties with related derivatives.

Key Findings from Research Studies

  • Inhibition of FGFRs : A study highlighted the effectiveness of pyrrolo[2,3-b]pyridine derivatives in inhibiting FGFR signaling pathways. Compound 4h from this series showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibitory potential against these targets .
  • Antitumor Activity : The aforementioned study also reported that compound 4h inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. This suggests a promising avenue for developing anti-cancer therapies based on this chemical structure .
  • Migration and Invasion Inhibition : Further investigations revealed that compound 4h significantly reduced the migration and invasion capabilities of cancer cells, marking it as a potential candidate for metastatic cancer treatment .

Case Studies

Several case studies have explored the biological implications of pyrrolo[3,2-b]pyridine derivatives:

  • Case Study 1 : A synthetic derivative was tested for its ability to inhibit cell growth in various cancer cell lines. Results showed a dose-dependent inhibition with significant effects observed at concentrations as low as 10 µM.
  • Case Study 2 : In vivo studies using mouse models demonstrated that administration of the compound led to a marked reduction in tumor size compared to controls, further supporting its potential as an anti-cancer agent.

Comparative Data Table

Compound Target IC50 (nM) Effect on Cell Proliferation Effect on Migration
Compound 4hFGFR17InhibitedReduced
Compound 4hFGFR29InhibitedReduced
Compound XOther TargetsVariesVariesVaries

Q & A

Q. Key Optimization Parameters :

  • Temperature control during methylation to avoid side reactions.
  • Catalyst loading (2–5 mol% Pd) for efficient cross-coupling .

Advanced: How can stereochemical control of the (3aR,7aR)-rel configuration be achieved during synthesis?

The relative stereochemistry is controlled via:

  • Chiral Auxiliaries : Use of enantiopure starting materials or chiral catalysts.
  • Ring-Closing Strategies : Stereoselective hydrogenation of intermediates (e.g., using Rh or Ru catalysts with chiral ligands).
  • Crystallographic Analysis : Confirm configuration via X-ray diffraction of intermediates .

Example : specifies the use of tert-butyl esters to stabilize the bicyclic intermediate, favoring the desired diastereomer during cyclization.

Basic: What analytical methods validate the compound’s purity and structure?

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks: δ ~1.4 ppm (tert-butyl), δ ~3.0–4.0 ppm (pyrrolidine protons), and δ ~5.0 ppm (ester carbonyl adjacent CH).
    • ¹³C NMR : Tert-butyl carbon at ~28 ppm, ester carbonyl at ~170 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ adducts. Exact mass should match theoretical values (e.g., m/z 309.9 for a related analog) .

Basic: What safety precautions are required for handling this compound?

  • Hazard Classification : Acute toxicity (Category 4 for oral, dermal, inhalation).
  • Handling : Use fume hoods, nitrile gloves, and eye protection.
  • Storage : Inert atmosphere, –20°C, away from oxidizers .

Q. Emergency Measures :

  • Inhalation: Move to fresh air; seek medical attention.
  • Skin Contact: Wash with soap and water for 15 minutes .

Advanced: How is this compound utilized as an intermediate in drug discovery?

  • Core Scaffold : The bicyclic pyrrolopyridine system is a privileged structure in kinase inhibitors and neurotransmitter analogs.
  • Functionalization : The tert-butyl ester acts as a protective group for subsequent coupling (e.g., amidation, Suzuki-Miyaura reactions).
  • Case Study : Analogous compounds (e.g., 276 in ) show bioactivity in NMR-confirmed binding assays .

Advanced: What mechanistic insights exist for palladium-catalyzed reactions involving this compound?

  • Coupling Steps : Pd(PPh₃)₄ facilitates C–C bond formation via oxidative addition of aryl halides and transmetallation with boronic acids.
  • Reductive Elimination : Steric effects from the bicyclic system influence regioselectivity.
  • Side Reactions : Over-hydrogenation can occur if H₂ pressure is not tightly controlled .

Basic: What stability data are available for long-term storage?

  • Degradation Pathways : Hydrolysis of the ester under acidic/basic conditions.
  • Recommended Stability Protocol :
    • Store under argon at –20°C.
    • Monitor via HPLC every 6 months (retention time shifts indicate degradation) .

Advanced: How do steric effects influence its reactivity in nucleophilic substitutions?

  • Steric Hindrance : The octahydro-pyrrolopyridine core and tert-butyl ester limit accessibility to electrophilic sites.
  • Mitigation Strategies :
    • Use bulky bases (e.g., LDA) to deprotonate hindered positions.
    • Microwave-assisted synthesis to enhance reaction rates .

Basic: Are there documented contradictions in synthetic yields across methodologies?

  • Reported Yields : Range from 55% (one-pot reactions) to 88–92% (stepwise protocols).
  • Resolution : Lower yields in one-pot methods arise from competing cyclization pathways. Stepwise isolation of intermediates improves efficiency .

Advanced: How does this compound compare to other bicyclic amine esters in catalytic applications?

  • Comparative Data :

    PropertyThis Compound3,6-Dihydro-2H-pyran Analogs ()
    Ring Strain LowModerate
    Catalytic Activity HighLow (steric hindrance)
    Thermal Stability >150°C<100°C
  • Applications : Superior in asymmetric catalysis due to rigid geometry .

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